molecular formula C17H11BrN2O2S B2835955 7-bromo-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 872197-73-4

7-bromo-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2835955
CAS No.: 872197-73-4
M. Wt: 387.25
InChI Key: CRXRAFGQOBLBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno[2,3-d]pyrimidine class, characterized by a fused chromene and pyrimidine ring system. The presence of a bromine atom at position 7 and a 3-hydroxyphenyl substituent at position 2 distinguishes it from other derivatives.

Properties

IUPAC Name

7-bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2S/c18-11-4-5-14-10(6-11)8-13-16(22-14)19-15(20-17(13)23)9-2-1-3-12(21)7-9/h1-7,21H,8H2,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXRAFGQOBLBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromeno Moiety: This step involves the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions to form the chromeno structure.

    Bromination: The chromeno compound is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Pyrimidine Ring Formation: The brominated chromeno compound undergoes a condensation reaction with a suitable amidine or guanidine derivative to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-bromo-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 7-bromo-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) or topoisomerases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The compound’s unique structure allows it to fit into the active sites of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Chromeno[2,3-d]Pyrimidine Core

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
7-Bromo-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione 7-Br; 2-(3-hydroxyphenyl); 4-thione C₁₇H₁₂BrN₂O₂S 405.26 g/mol Bromine enhances lipophilicity; hydroxyl group enables hydrogen bonding.
7-Bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione 7-Br; 2-(3,4-diOMe); 4-thione C₁₉H₁₆BrN₂O₃S 447.31 g/mol Methoxy groups increase steric bulk and electron-donating effects .
7-Chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione 7-Cl; 2-(2-hydroxyphenyl); 4-thione C₁₇H₁₁ClN₂O₂S 366.80 g/mol Chlorine substitution reduces molecular weight compared to bromine analogs .
7-Bromo-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one 7-Br; 2-(2-OH-3-OMe); 4-one C₁₈H₁₃BrN₂O₄ 425.21 g/mol Ketone (4-one) instead of thione; methoxy group alters electronic properties .

Physicochemical Properties

  • Solubility : Bromine and thione groups reduce aqueous solubility but enhance lipid membrane permeability. Methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl) exhibit lower solubility due to increased hydrophobicity .
  • Thermal Stability: Thione derivatives generally display higher melting points than ketone analogs, as observed in related chromeno[2,3-d]pyrimidines (e.g., 216–217°C for a 4-one derivative vs. >250°C for thiones) .

Biological Activity

7-bromo-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H13BrN2O4C_{18}H_{13}BrN_2O_4. Its structure features a chromene core fused with a pyrimidine ring, which is thought to contribute to its biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. Notably, it has shown promising results against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µM
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteus0.15
Candida species0.25

The compound exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with an MIC value of 0.21 µM, indicating strong antibacterial properties .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Various derivatives of chromeno-pyrimidine compounds have demonstrated significant cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated that:

  • The compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) cells.
  • IC50 values ranged from 5 to 10 µM across different cell lines.

This suggests that the compound may serve as a lead structure for further development in anticancer drug discovery .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Molecular Docking Studies : Computational studies have shown that the compound binds effectively to targets such as DNA gyrase and MurD with favorable binding energies .

Q & A

Q. What are the optimal synthetic routes for 7-bromo-2-(3-hydroxyphenyl)chromeno-pyrimidine-4-thione, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of this compound typically involves cyclization of precursors (e.g., brominated chromene derivatives and pyrimidine-thione intermediates). Key steps include:

  • Microwave-assisted synthesis to enhance reaction efficiency (reduced time from 24 hours to 30 minutes) and improve yields (65–75%) compared to conventional heating .
  • Use of acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) to promote cyclization, with yields dependent on solvent polarity and temperature .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (methanol/acetone) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., δ 7.36 ppm for pyrimidine protons, δ 6.43 ppm for chromene protons) .
  • Mass Spectrometry (MS) : LC-MS (e.g., m/z 450.9 [M+H]⁺) to validate molecular weight and detect impurities .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯S bonds in centrosymmetric dimers) .

Q. How do substituents (bromo, hydroxyphenyl) influence biological activity, and how can structure-activity relationships (SAR) be rigorously explored?

Methodological Answer:

  • Bromine Substitution : Enhances electrophilicity and binding to biological targets (e.g., enzymes via halogen bonding). Compare activity with non-brominated analogs using kinase inhibition assays .
  • Hydroxyphenyl Group : Investigate hydrogen-bonding interactions with receptors via molecular docking (e.g., AutoDock Vina) and compare with ethoxyphenyl analogs ( shows ethoxy reduces polarity but increases lipophilicity) .
  • SAR Workflow :
    • Synthesize derivatives with varied substituents (e.g., Cl, F, methyl).
    • Screen in vitro for cytotoxicity (MTT assay) and target-specific activity (e.g., topoisomerase inhibition).
    • Correlate logP values (HPLC-derived) with membrane permeability .

Data Contradiction Note : suggests ethoxyphenyl analogs may exhibit reduced solubility but higher cellular uptake, conflicting with hydroxyphenyl derivatives. Resolve via comparative bioavailability studies .

Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. therapeutic index) be reconciled in preclinical studies?

Methodological Answer:

  • Dose-Response Analysis : Use Hill slope models to differentiate specific vs. nonspecific effects. For example, IC₅₀ values <10 µM indicate target engagement, while higher concentrations may reflect off-target toxicity .
  • Mechanistic Studies :
    • ROS Generation Assays : Determine if cytotoxicity is mediated by oxidative stress (e.g., DCFH-DA probe).
    • Apoptosis Markers : Measure caspase-3/7 activation (fluorogenic substrates) .
  • Theoretical Frameworks : Link results to chemoinformatic models (e.g., QSAR predictions for therapeutic index) .

Q. What strategies are recommended for integrating this compound into a broader drug discovery pipeline?

Methodological Answer:

  • Lead Optimization :
    • Introduce solubilizing groups (e.g., PEGylation) while retaining thione pharmacophore .
    • Assess metabolic stability (human liver microsomes) and toxicity (AMES test) .
  • Target Validation :
    • CRISPR-Cas9 Knockout : Confirm target dependency in disease models (e.g., cancer cell lines).
    • Biophysical Binding Assays : Surface plasmon resonance (SPR) to quantify KD values .

Q. How can researchers align experimental design with a conceptual framework (e.g., enzyme inhibition vs. epigenetic modulation)?

Methodological Answer:

  • Hypothesis-Driven Design : If targeting kinase inhibition, use ATP-competitive assay formats (e.g., ADP-Glo™ Kinase Assay). For epigenetic effects, profile histone deacetylase (HDAC) inhibition .
  • Negative Controls : Include structurally related inactive analogs (e.g., 4-oxo instead of 4-thione derivatives) to validate specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.